4-Iodo-1-isopropyl-1H-pyrazole
Overview
Description
4-Iodo-1-isopropyl-1H-pyrazole is a chemical compound with the empirical formula C6H9IN2. It has a molecular weight of 236.05 . It is a solid substance .
Synthesis Analysis
4-Iodo-1-isopropyl-1H-pyrazole is synthesized from Pyrazole by substitution reaction, the reaction is with ammonium cerium (IV) nitrate and iodine in acetonitrile .Molecular Structure Analysis
The molecular structure of 4-Iodo-1-isopropyl-1H-pyrazole consists of a 5-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is attached to an iodine atom and an isopropyl group .Chemical Reactions Analysis
4-Iodo-1-isopropyl-1H-pyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
4-Iodo-1-isopropyl-1H-pyrazole has a density of 1.8±0.1 g/cm3, a boiling point of 240.3±13.0 °C at 760 mmHg, and a flash point of 99.1±19.8 °C .Scientific Research Applications
Pyrazole Derivatives as Building Blocks in Research
4-Iodo-1-isopropyl-1H-pyrazole is a key compound in the field of chemical synthesis, particularly in CropScience and oncology research. It serves as a critical building block for creating a variety of pyrazole derivatives. These derivatives are important due to their recurrent use in various scientific fields, highlighting the pyrazole nucleus's significance in research (Guillou et al., 2011).
Advancements in Synthesis Methods
The development of new methods for synthesizing N-substituted 4-iodo- and 3,4-diiodopyrazoles has been a focus of research. These advancements are crucial for exploring the effects of iodine and N-1 substituents on pyrazole's chemical properties, further contributing to the expansion of pyrazole-based research (Holzer & Pöcher, 1995).
Iodination Techniques and Efficiency
Efficient methods for the iodination of pyrazoles, including 4-iodo-1-isopropyl-1H-pyrazole, have been developed. These methods focus on enhancing the yields of 4-iodo-substituted pyrazoles, which is significant for the large-scale production of these compounds in various research applications. This efficiency is crucial for advancing the practical use of these compounds in scientific research (Lyalin & Petrosyan, 2013).
Green Chemistry Approaches
Recent studies have focused on greener methods for synthesizing 4-iodopyrazole derivatives. These methods emphasize environmentally friendly techniques, such as using water as the sole reaction by-product. This approach aligns with the growing emphasis on sustainable practices in chemical research (Kim et al., 2008).
Application in Negishi Cross-Coupling Reactions
The utility of 4-iodo-1-isopropyl-1H-pyrazole extends to its use in Negishi cross-coupling reactions. This application is particularly important for the synthesis of complex organic compounds, demonstrating the versatility of 4-iodo-1-isopropyl-1H-pyrazole in organic synthesis (Coutant & Janin, 2014).
Role in Drug Discovery
4-Iodo-1-isopropyl-1H-pyrazole plays a role in drug discovery, particularly in the synthesis of compounds with potential medicinal properties, such as anti-inflammatory and anti-cancer activities. This demonstrates the compound's broader impact beyond basic chemical research (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-1-isopropyl-1H-pyrazole are Alcohol dehydrogenase 1C, Alcohol dehydrogenase 1B, Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in various metabolic processes.
Mode of Action
It is known to interact with its targets, potentially altering their function
Biochemical Pathways
Given its targets, it may influence pathways related to alcohol metabolism in humans and the synthesis of mycocyclosin in mycobacterium tuberculosis . The downstream effects of these pathway alterations are subject to ongoing research.
Result of Action
Given its targets, it may influence the activity of specific enzymes, potentially leading to changes in metabolic processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-1-isopropyl-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Understanding these influences is crucial for optimizing drug formulation and administration protocols.
properties
IUPAC Name |
4-iodo-1-propan-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNVDUEBJYAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620574 | |
Record name | 4-Iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
313350-82-2 | |
Record name | 4-Iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.